molecular formula C12H21NO3 B6161508 tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate CAS No. 1934542-93-4

tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate

Cat. No.: B6161508
CAS No.: 1934542-93-4
M. Wt: 227.30 g/mol
InChI Key: UMLDFVRBFXMCLB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common synthetic route includes the reaction of a suitable azetidine precursor with an appropriate aldehyde or ketone under acidic or basic conditions. The tert-butyl group is then introduced through a tert-butylation reaction, often using tert-butyl chloride or tert-butanol in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or halogens.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted azetidines, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its hydroxymethyl group can serve as a functional handle for attaching biomolecules.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)phenylcarbamate

  • Tert-butyl 3-(hydroxymethyl)phenethylcarbamate

  • Tert-butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness: Tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate is unique due to its azetidine ring, which is less common in comparison to other similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1934542-93-4

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-prop-2-enylazetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-5-6-12(9-14)7-13(8-12)10(15)16-11(2,3)4/h5,14H,1,6-9H2,2-4H3

InChI Key

UMLDFVRBFXMCLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC=C)CO

Purity

95

Origin of Product

United States

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